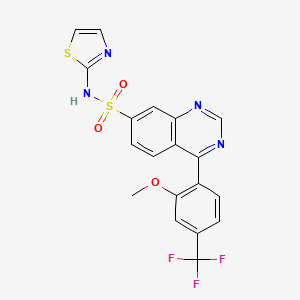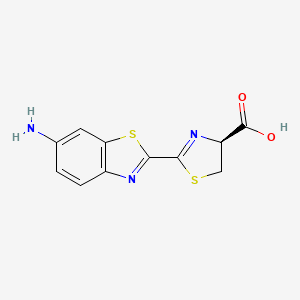
Aminoluciferin
Vue d'ensemble
Description
Aminoluciferin is a molecule that is widely used in bioluminescence imaging (BLI) as a reporter gene in assays to study gene expression, gene delivery, and more . It is used in the luciferin-luciferase system, which is an indispensable method for the noninvasive visualization of cell populations and biochemical events in living animals .
Synthesis Analysis
The synthesis of Aminoluciferin involves a design concept for functional bioluminogenic substrates based on the aminoluciferin (AL) scaffold . A convenient, high-yield method for synthesizing N-alkylated ALs has been developed .Molecular Structure Analysis
The molecular formula of Aminoluciferin is C11H9N3O2S2 . The molecular weight is 279.3 g/mol . The exact mass and monoisotopic mass are 279.01361889 g/mol .Chemical Reactions Analysis
In the chemical reaction of firefly/click beetle bioluminescence, d-luciferin is adenylated by luciferase using adenosine triphosphate (ATP) followed by reaction with molecular oxygen to generate a high-energy dioxetane intermediate .Physical And Chemical Properties Analysis
Aminoluciferin has a molecular weight of 279.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 142 Ų .Applications De Recherche Scientifique
Bioluminogenic Substrate for Proteinases : Aminoluciferin derivatives, like 6-(N-Acetyl-L-phenylalanyl)-aminoluciferin, serve as highly sensitive bioluminogenic substrates for different proteinases. They are particularly effective for alpha-chymotrypsin, with kinetic parameters showing high sensitivity and specificity. This makes them useful in assays where minute quantities of enzymes need to be detected and quantified (Monsees, Miska, & Geiger, 1994).
Ultrasensitive Detection of Proteinases : By modifying the peptide residue in aminoluciferin derivatives, they can be tailored for ultrasensitive detection of a variety of proteinases. This capability is significant for highly specific and sensitive biochemical assays (Monsees, Geiger, & Miska, 1995).
Apoptosis Imaging : Aminoluciferin is used in bioluminescence imaging approaches, such as with Z-DEVD-aminoluciferin, a caspase 3/7 substrate. This enables non-invasive in vivo imaging of apoptosis, particularly in cancer research and drug development, by monitoring caspase activation through bioluminescent signals (Scabini et al., 2011).
Enhanced Protease Assays : Aminoluciferin-based substrates have been developed for more sensitive and faster protease assays compared to traditional methods. These substrates, when combined with evolved luciferase enzymes, enable homogeneous, high-throughput compatible assays (O'Brien et al., 2005).
Molecular Imaging of Drug Efficacy : Aminoluciferin derivatives like Z-DEVD-aminoluciferin facilitate early detection of drug efficacy in cancer treatment. They enable quantitative, non-invasive imaging of apoptosis in vivo, offering insights into the effectiveness of therapeutic interventions (Hickson et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJKXOOBAVPKR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoluciferin | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



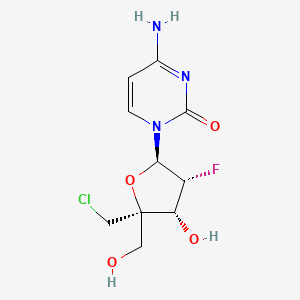
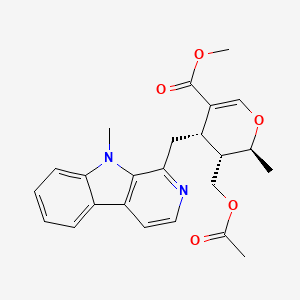
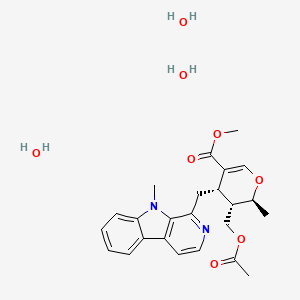
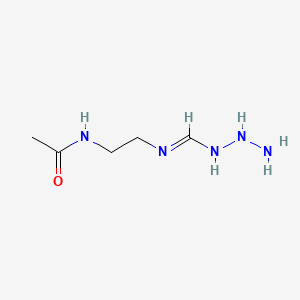
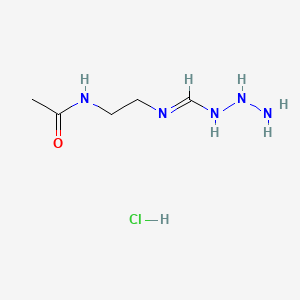
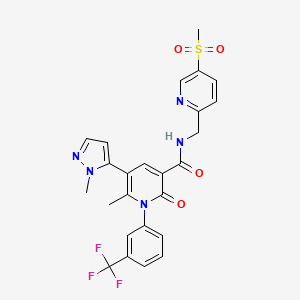
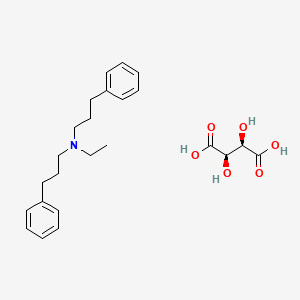

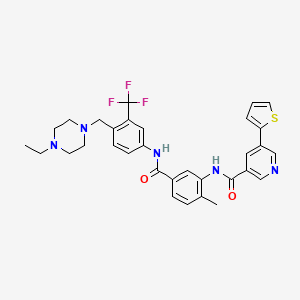
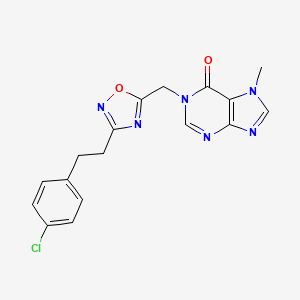
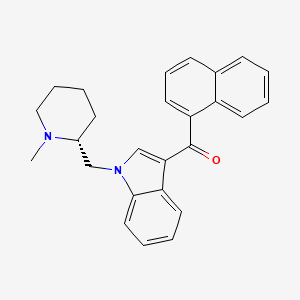
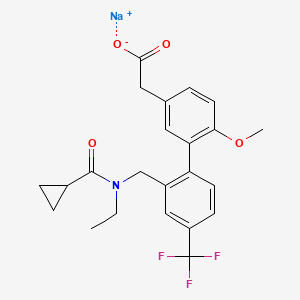
![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)
